molecular formula C14H14N4O2 B11850477 benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B11850477
M. Wt: 270.29 g/mol
InChI Key: MICFPMGFNGHTPM-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine core, which is known for its potential biological activities, including anticancer and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino group is often introduced via amination reactions using reagents like ammonia or amines under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

benzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17)

InChI Key

MICFPMGFNGHTPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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